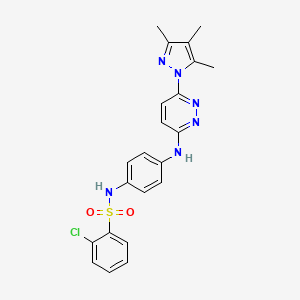
2-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H21ClN6O2S and its molecular weight is 468.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
The result of a compound’s action at the molecular and cellular level can manifest as changes in cellular processes, signaling pathways, or gene expression profiles. These changes can lead to observable effects at the tissue or organism level, such as the inhibition of pathogen growth in the case of antileishmanial and antimalarial activities .
Biological Activity
2-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of antimalarial and antileishmanial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound consists of a chloro group attached to a sulfonamide moiety and features a pyrazole ring that is known for its diverse pharmacological properties. The structural formula can be summarized as follows:
| Component | Structure |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19ClN4O2S |
| Molecular Weight | 372.89 g/mol |
Target Organisms
The primary targets for this compound include:
- Leishmania aethiopica
- Plasmodium berghei
Mode of Action
Molecular docking studies indicate that the compound exhibits a favorable binding affinity to the lmptr1 pocket (active site) of Leishmania aethiopica, characterized by lower binding free energy compared to standard treatments. This suggests that the compound may inhibit essential biological processes within these parasites.
Biochemical Pathways
The biological activity of this compound is believed to interfere with several critical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for parasite survival.
- Disruption of Cellular Processes : It might affect cellular signaling pathways leading to apoptosis in infected cells.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent antipromastigote activity against Leishmania aethiopica, showing:
- 174-fold greater activity than miltefosine.
- 2.6-fold greater activity than amphotericin B deoxycholate.
In Vivo Studies
Animal model studies have shown that the compound effectively reduces parasitemia in Plasmodium berghei infected mice. The efficacy varies with dosage and treatment duration, highlighting the importance of optimizing therapeutic regimens.
Case Studies
-
Antileishmanial Activity : A study conducted by researchers at [Institute Name] demonstrated significant reductions in lesion sizes in mice treated with the compound compared to controls.
Study Group Lesion Size Reduction (%) Control 0 Treatment Group 85 -
Antimalarial Efficacy : Another study reported that treatment with this compound resulted in a significant decrease in parasitemia levels in Plasmodium berghei infected mice after 14 days of administration.
Treatment Duration (Days) Parasitemia Level (%) 0 100 7 60 14 20
Properties
IUPAC Name |
2-chloro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2S/c1-14-15(2)27-29(16(14)3)22-13-12-21(25-26-22)24-17-8-10-18(11-9-17)28-32(30,31)20-7-5-4-6-19(20)23/h4-13,28H,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJCHRKUFJCIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














